molecular formula C15H19N5O3S B2611317 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2097896-18-7

1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No. B2611317
CAS RN: 2097896-18-7
M. Wt: 349.41
InChI Key: XGVHHKKOXSVQLR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics. The compound also contains an imidazole ring, which is a common feature in many biologically active molecules, including certain amino acids and many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the imidazole ring and the sulfonamide group. These groups could potentially undergo a variety of reactions, including substitution and addition reactions .

Scientific Research Applications

Polarographic Study

A polarographic study involving related alkyl imidazolyl sulfoxides and sulfides, including compounds with structural similarities to the chemical , revealed insights into their electrochemical behaviors. These compounds undergo irreversible reduction in aqueous ethanol, leading to the formation of pyridine and thiol derivatives through C-S bond cleavage. The reduction process for sulfoxides consumes four electrons, while sulfides consume two electrons per molecule. This study sheds light on the structural factors affecting reducibility and the impact of adsorptivity on polarographic techniques, providing a basis for understanding the electrochemical properties of related sulfonamide compounds (Johansson & Wendsjö, 1983).

Antibacterial Evaluation

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, similar to the chemical structure of interest, has shown promise for antibacterial applications. These novel compounds have demonstrated significant antibacterial activity, highlighting the potential of sulfonamide-based heterocyclic compounds in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).

Synthetic Approaches

The synthesis of dimethyl sulfomycinamate, a compound related to the chemical , has been achieved through a multi-step process. This synthesis explores the chemistry of various pyridine, thiazole, and oxazole heterocycles, providing valuable insights into the synthetic strategies and chemical properties of related sulfonamide compounds (Kelly & Lang, 1995).

Sulfonamide Hybrids

Sulfonamides, including those with structural similarities to the chemical , are a crucial class of drugs with diverse pharmacological activities. The study of sulfonamide hybrids, particularly those involving coumarin, indole, quinoline, and pyridine, has led to the development of compounds with antibacterial, antitumor, and anti-neuropathic pain activities. This research highlights the versatility and potential of sulfonamide-based compounds in therapeutic applications (Ghomashi et al., 2022).

Mechanism of Action

Future Directions

The future research directions for this compound could potentially involve further exploration of its biological activity and potential uses in medicine. This could involve testing the compound in various biological assays and potentially in clinical trials .

properties

IUPAC Name

1,2-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-8-12-6-13(9-16-7-12)20-5-3-4-15(20)21/h6-7,9-10,17H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVHHKKOXSVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide

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